molecular formula C8H9NO3S B1421538 1,3-Dihydro-2-benzofuran-5-sulfonamide CAS No. 1189378-81-1

1,3-Dihydro-2-benzofuran-5-sulfonamide

Cat. No.: B1421538
CAS No.: 1189378-81-1
M. Wt: 199.23 g/mol
InChI Key: NCAGOQKFTHTONQ-UHFFFAOYSA-N
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Description

1,3-Dihydro-2-benzofuran-5-sulfonamide is a chemical compound with the molecular formula C8H9NO3S. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydro-2-benzofuran-5-sulfonamide can be synthesized through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of a dehydrating agent to facilitate the formation of the benzofuran ring . Another method involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-2-benzofuran-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other derivatives .

Scientific Research Applications

1,3-Dihydro-2-benzofuran-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dihydro-2-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

1,3-Dihydro-2-benzofuran-5-sulfonamide can be compared with other benzofuran derivatives:

    Benzofuran: The parent compound, known for its antimicrobial and anticancer activities.

    2,3-Dihydrobenzofuran: Similar structure but lacks the sulfonamide group, leading to different biological activities.

    5-Aminocoumaran:

The uniqueness of this compound lies in its sulfonamide group, which imparts specific chemical and biological properties not found in other benzofuran derivatives .

Properties

IUPAC Name

1,3-dihydro-2-benzofuran-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c9-13(10,11)8-2-1-6-4-12-5-7(6)3-8/h1-3H,4-5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAGOQKFTHTONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189378-81-1
Record name 1,3-dihydro-2-benzofuran-5-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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